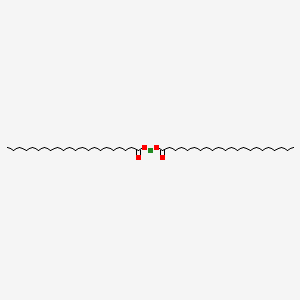
Acetic acid, bis(acetyloxy)-
Übersicht
Beschreibung
“Acetic acid, bis(acetyloxy)-” is also known by other names such as Glycolic acid, acetate; (Acetyloxy)acetic acid; α-Acetoxyacetic acid; 2-Hydroxyacetic acid acetata; Acetoxyacetic acid; Acetylglycolic acid; O-Acetylglycolic acid; Acetic acid, 2-(acetyloxy)-; 2-Acetoxyacetic acid . It has a molecular formula of C4H6O4 and a molecular weight of 118.0880 . The structure of the acetoxy group, which is part of this compound, is −O−C(=O)−CH3 .
Synthesis Analysis
The synthesis of acetic acid derivatives like “Acetic acid, bis(acetyloxy)-” involves various chemical processes. For instance, acetic acid can be produced from various feedstocks through different catalytic processes . The acetoxy group, a functional group in this compound, can be introduced in a molecule from an alcohol, protecting the alcohol by acetylation .Molecular Structure Analysis
The molecular structure of “Acetic acid, bis(acetyloxy)-” can be represented as a 2D Mol file or as a computed 3D SD file . The acetoxy group in this compound has the structure −O−C(=O)−CH3 .Chemical Reactions Analysis
Acetic acid, a component of “Acetic acid, bis(acetyloxy)-”, reacts with potassium carbonate according to the equation: 2CH3CO2H(aq) + K2CO3(s) → 2KCH3CO3(aq) + CO2(g) + H2O(l) .Physical And Chemical Properties Analysis
“Acetic acid, bis(acetyloxy)-” has a molecular weight of 118.0880 . Acetic acid, a component of this compound, has a relative static permittivity (dielectric constant) of 6.2, allowing it to dissolve not only polar compounds such as inorganic salts and sugars, but also non-polar compounds such as oils as well as polar solutes .Safety And Hazards
Acetic acid, a component of “Acetic acid, bis(acetyloxy)-”, is corrosive to skin and eyes. The Occupational Safety and Health Administration (OSHA) has set standards for exposure to acetic acid . Acetic acid can also be damaging to the internal organs if ingested or in the case of vapor inhalation .
Zukünftige Richtungen
Research on acetic acid and its derivatives like “Acetic acid, bis(acetyloxy)-” is ongoing. For instance, studies have been conducted on the biological potential of indole derivatives , the adaptive response and tolerance to acetic acid in Saccharomyces cerevisiae and Zygosaccharomyces bailii , and the underestimated bioactive molecule in the vasculature .
Eigenschaften
IUPAC Name |
2,2-diacetyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c1-3(7)11-6(5(9)10)12-4(2)8/h6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINFJLYCWPTJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606354 | |
| Record name | Bis(acetyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, bis(acetyloxy)- | |
CAS RN |
98453-06-6 | |
| Record name | Bis(acetyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















